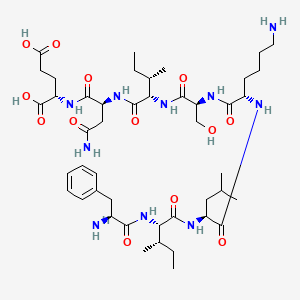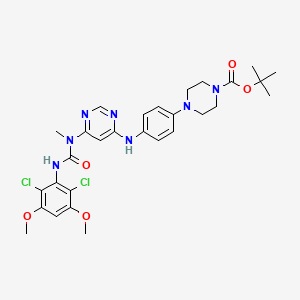![molecular formula C26H21F3N4O B12379895 N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERK2-IN-3 is a compound that acts as an inhibitor of extracellular signal-regulated kinase 2 (ERK2). ERK2 is a crucial kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and survival . ERK2-IN-3 has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where the MAPK pathway is often dysregulated .
Preparation Methods
The synthesis of ERK2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as pyrrolidine and piperidine derivatives, which are reacted under controlled conditions to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Chemical Reactions Analysis
ERK2-IN-3 undergoes various chemical reactions, including:
Scientific Research Applications
ERK2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: ERK2-IN-3 is used to study the role of the MAPK pathway in cancer.
Drug Development: The compound is explored as a potential therapeutic agent for treating cancers with dysregulated MAPK pathways.
Cell Signaling Studies: ERK2-IN-3 is used to investigate the signaling mechanisms of the MAPK pathway and its impact on various cellular processes.
Biological Research: The compound is utilized in studies related to cell differentiation, migration, and apoptosis.
Mechanism of Action
ERK2-IN-3 exerts its effects by inhibiting the catalytic activity of ERK2. It binds to the ATP-binding pocket of ERK2, preventing the phosphorylation and activation of downstream targets in the MAPK pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
ERK2-IN-3 is compared with other ERK inhibitors such as:
MK-8353: Another ERK inhibitor that targets both ERK1 and ERK2.
Compound 22ac: A dual inhibitor of ERK1 and ERK5, which shows a different binding mode and inhibitory mechanism compared to ERK2-IN-3.
ASTX029: A dual-mechanism ERK inhibitor that modulates both the phosphorylation and catalytic activity of ERK.
ERK2-IN-3 is unique in its selective inhibition of ERK2, making it a valuable tool for studying the specific role of ERK2 in the MAPK pathway and its potential as a targeted cancer therapy .
Properties
Molecular Formula |
C26H21F3N4O |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-[2-(cyclopropylamino)quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
InChI Key |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



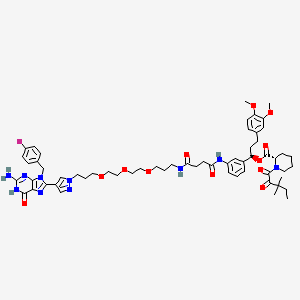

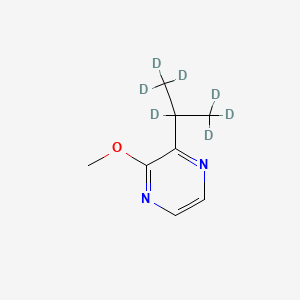
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)

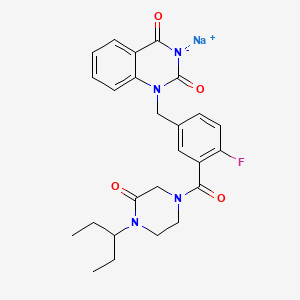
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
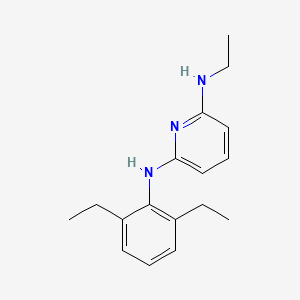

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

